

Application Notes and Protocols for CCF0058981 In Vitro Assays

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Compound of Interest

Compound Name: CCF0058981

Cat. No.: B15566814

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These application notes provide detailed protocols for the in vitro evaluation of **CCF0058981**, a noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro). The following sections include a summary of its inhibitory and antiviral activities, as well as comprehensive protocols for enzymatic and cell-based assays.

Data Presentation

The following table summarizes the key in vitro activities of **CCF0058981**.

Assay Type	Target/Virus	Parameter	Value
Enzymatic Inhibition	SARS-CoV-2 3CLpro (SC2)	IC50	68 nM
Enzymatic Inhibition	SARS-CoV-1 3CLpro (SC1)	IC50	19 nM
Antiviral Activity	SARS-CoV-2	EC50 (CPE Inhibition)	497 nM[1]
Antiviral Activity	SARS-CoV-2	EC50 (Plaque Reduction)	558 nM[1]
Cytotoxicity	-	CC50	>50 µM[1]

Experimental Protocols

This section details the methodologies for determining the enzymatic inhibition of SARS-CoV-2 3CLpro and the antiviral activity of **CCF0058981** in a cell-based assay.

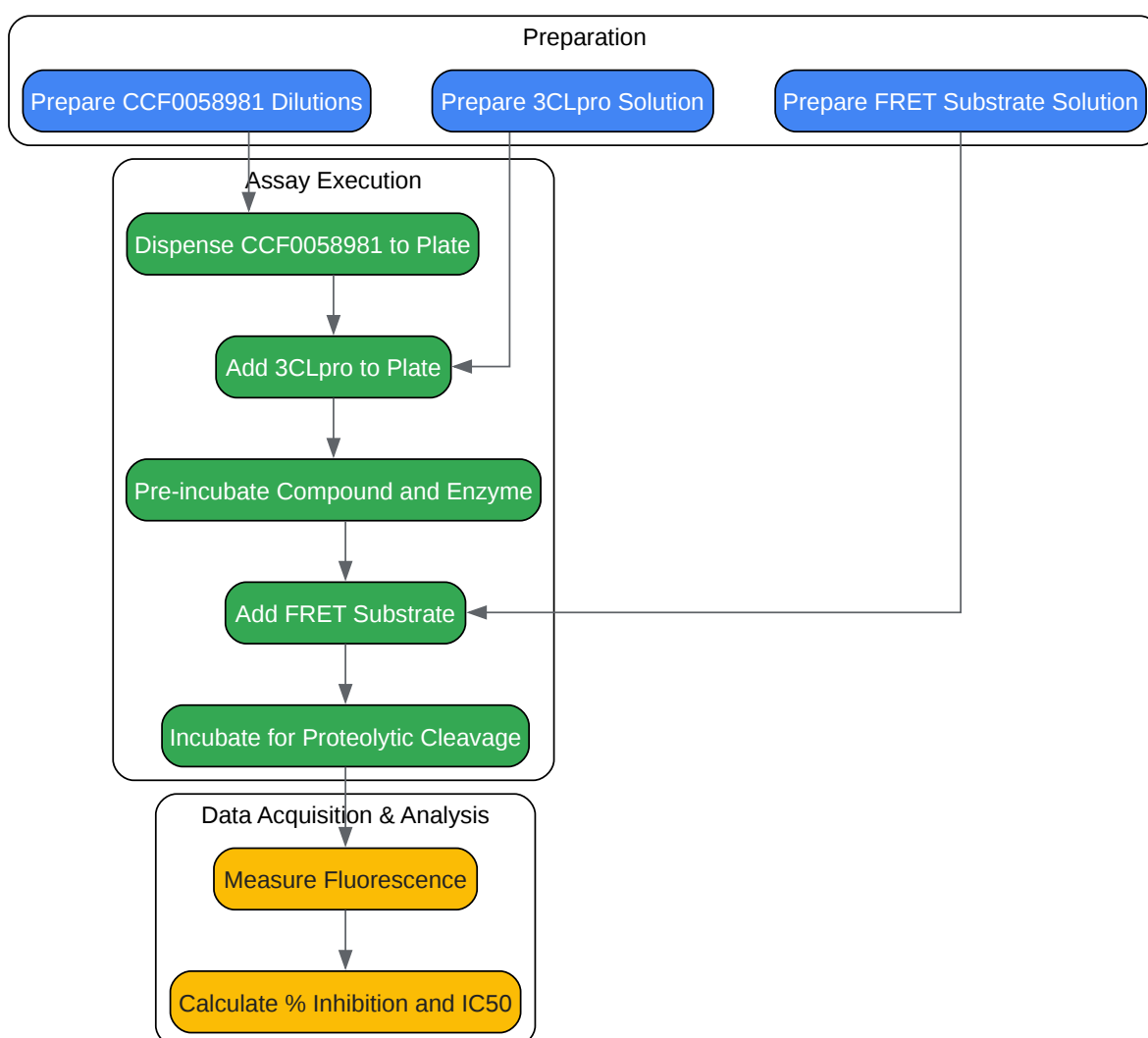
SARS-CoV-2 3CLpro Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a method to determine the in vitro inhibitory activity of **CCF0058981** against the SARS-CoV-2 3CL protease using a FRET-based assay.

Materials:

- SARS-CoV-2 3CLpro enzyme
- FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
- Assay Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA[2]
- **CCF0058981** (dissolved in DMSO)
- 384-well black microplates
- Plate reader capable of fluorescence measurement (Excitation/Emission wavelengths specific to the FRET pair)
- Dimethyl sulfoxide (DMSO)

Workflow Diagram:



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Caption: Workflow for the 3CLpro FRET-based enzymatic inhibition assay.

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **CCF0058981** in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
- **Assay Plate Preparation:** Dispense a small volume (e.g., 1 µL) of the diluted **CCF0058981** solutions or DMSO (for controls) into the wells of a 384-well black microplate.
- **Enzyme Addition:** Add the SARS-CoV-2 3CLpro enzyme solution (e.g., 60 nM final concentration) to each well containing the compound or DMSO.[\[2\]](#)
- **Pre-incubation:** Mix the plate gently and pre-incubate the enzyme and compound mixture for 60 minutes at 37°C to allow for binding.[\[2\]](#)
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 15 µM final concentration) to all wells.[\[2\]](#)
- **Incubation:** Incubate the plate at 25°C for 15 minutes.[\[2\]](#)
- **Fluorescence Reading:** Measure the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the FRET substrate.
- **Data Analysis:**
 - The percent inhibition is calculated using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Fluorescence_Sample} - \text{Fluorescence_Blank}) / (\text{Fluorescence_VehicleControl} - \text{Fluorescence_Blank}))$
 - The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the **CCF0058981** concentration and fitting the data to a four-parameter logistic curve.

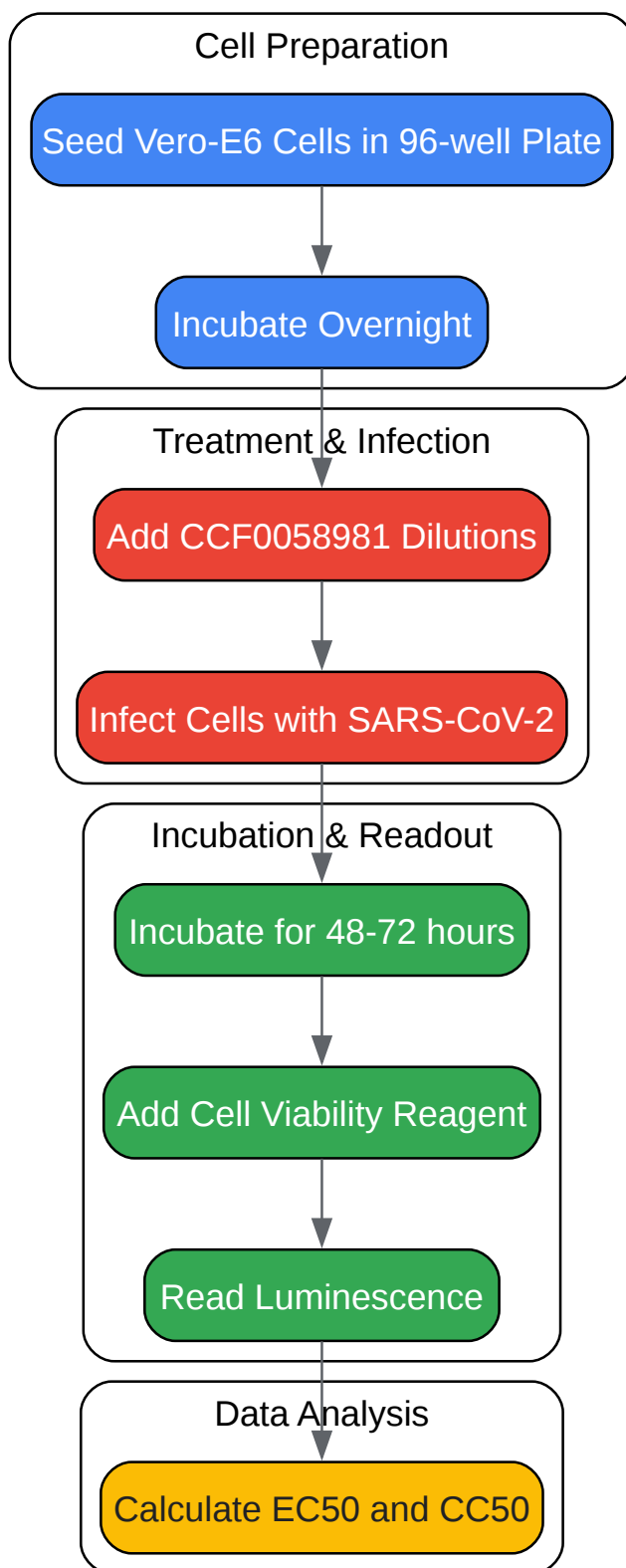
Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol outlines a method to assess the antiviral activity of **CCF0058981** by measuring the inhibition of virus-induced cytopathic effect in a suitable host cell line (e.g., Vero-E6).

Materials:

- Vero-E6 cells
- SARS-CoV-2 virus stock
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), GlutaMAX, sodium pyruvate, and antibiotic-antimycotic solution.[3]
- **CCF0058981** (dissolved in DMSO)
- 96-well clear-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

Workflow Diagram:



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Caption: Workflow for the antiviral cytopathic effect (CPE) inhibition assay.

Procedure:

- **Cell Seeding:** Seed Vero-E6 cells into 96-well plates at an optimized density (e.g., 2×10^4 cells/well) and allow them to adhere overnight.[3]
- **Compound Addition:** The next day, remove the culture medium and add fresh medium containing serial dilutions of **CCF0058981**. Include wells with DMSO as a vehicle control and wells with untreated cells as a negative control.
- **Virus Infection:** Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Leave some wells uninfected to serve as cell viability controls for determining cytotoxicity (CC50).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator, or until significant CPE is observed in the virus control wells.
- **Cell Viability Measurement:** After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) to all wells according to the manufacturer's instructions.
- **Luminescence Reading:** Measure the luminescence using a plate reader. The luminescence signal is proportional to the number of viable cells.
- **Data Analysis:**
 - **EC50 Calculation:** Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
 - **CC50 Calculation:** Calculate the percentage of cell viability for each compound concentration in the uninfected wells relative to the untreated cell controls. The CC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

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